(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure Analysis
One research avenue involves the synthesis and crystal structure analysis of related compounds, which serve as intermediates for further chemical transformations. For instance, studies on boric acid ester intermediates with benzene rings highlight the importance of structural confirmation via spectroscopy and X-ray diffraction, underscoring the role of density functional theory (DFT) in predicting molecular structures consistent with experimental data (Huang et al., 2021). These methodologies are crucial for understanding the properties of complex molecules and can be applied to the compound of interest.
Biological Evaluation and Docking Studies
Research on novel pyrazoline and pyridinyl methanone derivatives demonstrates the process of synthesizing compounds and evaluating their anti-inflammatory and antibacterial activities. Microwave irradiation methods offer advantages in yield and environmental impact compared to conventional heating. In silico toxicities and drug score profiles, along with molecular docking studies, provide insight into potential applications in pharmaceuticals (Ravula et al., 2016).
Chemoinformatics and Drug Discovery
Further applications include the development of drug formulations to increase bioavailability and therapeutic effectiveness of poorly soluble compounds. Research in this area focuses on solubilized, precipitation-resistant formulations, highlighting the importance of achieving high plasma concentrations for effective drug delivery (Burton et al., 2012).
Advanced Material Synthesis
On the materials science front, studies on the synthesis of fluorinated benzophenones and related compounds for potential use in photostable fluorophores demonstrate the application of nucleophilic aromatic substitution reactions. These compounds exhibit tunable absorption and emission spectra, indicating their utility in developing novel fluorophores for scientific and industrial applications (Woydziak et al., 2012).
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)14-8-18(21-9-14)19(23)22-10-17(11-22)27(24,25)12-16-2-1-7-26-16/h1-9,17,21H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAKOBLYAUPOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.